2-methoxy-6-[(Z)-[(3-nitropyridin-2-yl)hydrazinylidene]methyl]phenol
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Overview
Description
2-methoxy-6-[(Z)-[(3-nitropyridin-2-yl)hydrazinylidene]methyl]phenol is a chemical compound that belongs to the class of Schiff bases Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-6-[(Z)-[(3-nitropyridin-2-yl)hydrazinylidene]methyl]phenol typically involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with 3-nitropyridin-2-ylhydrazine under reflux conditions. The reaction is carried out in an ethanol solvent, and the product is obtained after purification through recrystallization. The reaction conditions are mild, and the yield is generally high.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors. The purification process may involve additional steps such as column chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-6-[(Z)-[(3-nitropyridin-2-yl)hydrazinylidene]methyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: The major products are typically the corresponding nitro derivatives.
Reduction: The major products are the corresponding amine derivatives.
Substitution: The products depend on the substituent introduced, such as halogenated or alkylated derivatives.
Scientific Research Applications
2-methoxy-6-[(Z)-[(3-nitropyridin-2-yl)hydrazinylidene]methyl]phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-methoxy-6-[(Z)-[(3-nitropyridin-2-yl)hydrazinylidene]methyl]phenol involves its interaction with biological targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can enhance its biological activity. The hydrazinylidene moiety allows it to act as a nucleophile, participating in various biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-methoxy-3-nitropyridine
- 6-Methoxy-3-nitropyridine-2-acetonitrile
- 3-Methyl-4-nitropyridine N-oxide
Uniqueness
2-methoxy-6-[(Z)-[(3-nitropyridin-2-yl)hydrazinylidene]methyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and nitropyridine groups, along with the hydrazinylidene linkage, makes it a versatile compound with a wide range of applications.
Properties
IUPAC Name |
2-methoxy-6-[(Z)-[(3-nitropyridin-2-yl)hydrazinylidene]methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O4/c1-21-11-6-2-4-9(12(11)18)8-15-16-13-10(17(19)20)5-3-7-14-13/h2-8,18H,1H3,(H,14,16)/b15-8- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJXNLFZCBPLBN-NVNXTCNLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NNC2=C(C=CC=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N\NC2=C(C=CC=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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